2-bromo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyridin-2-yl group and a tetrahydro-1H-indazol-1-yl group, both of which are nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and the two nitrogen-containing heterocycles. These groups could potentially participate in various interactions, such as hydrogen bonding or π-π stacking .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamide derivatives can undergo a variety of reactions. For example, they can participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Synthesis and Structural Characterization
Compounds related to "2-bromo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide" have been synthesized and structurally characterized to explore their chemical properties and potential applications in material science and drug design. The synthesis of conformationally restricted analogues of remoxipride, aimed at developing potential antipsychotic agents, showcases the importance of structural analogues in medicinal chemistry research (Norman, Kelley, & Hollingsworth, 1993). Additionally, the solid-phase synthesis of complex fused heterocycles from amino alcohols and bromoketones highlights the compound's relevance in organic synthesis and the development of new synthetic methodologies (Kočí & Krchňák, 2010).
Biological Evaluation
The evaluation of related compounds for their biological activities, such as anticancer and anti-inflammatory effects, emphasizes the potential pharmacological applications of "this compound." The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which have shown promise as anticancer and anti-5-lipoxygenase agents, suggest the utility of structurally similar compounds in drug discovery and development (Rahmouni et al., 2016).
Crystallography and Material Science
Crystallographic studies of related compounds, such as "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide," provide insights into the molecular geometry, which is crucial for understanding the compound's interaction with biological targets and its potential applications in material science (Anuradha et al., 2014).
Mechanism of Action
The compound also contains a benzamide moiety. Benzamides are known to have diverse biological activities and are used in the synthesis of a variety of pharmacologically active compounds .
The bromine atom in the compound could potentially undergo nucleophilic aromatic substitution reactions, which could be relevant in its interactions with biological targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c22-17-9-3-1-7-15(17)21(27)24-13-14-26-19-11-4-2-8-16(19)20(25-26)18-10-5-6-12-23-18/h1,3,5-7,9-10,12H,2,4,8,11,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVVMUPIXKINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3Br)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.